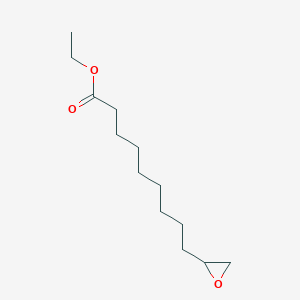
Ethyl 9-(oxiran-2-YL)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(oxiran-2-yl)nonanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from 9-(oxiran-2-yl)nonanoic acid and ethanol. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it highly reactive. The compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-(oxiran-2-yl)nonanoate can be synthesized through the epoxidation of unsaturated esters. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction typically proceeds under mild conditions, with the unsaturated ester being dissolved in an appropriate solvent such as dichloromethane, and m-CPBA being added slowly to the solution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of the corresponding unsaturated ester using air or oxygen in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Substitution: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Solvents: Dichloromethane, ethanol
Major Products Formed
β-Hydroxy Esters: Formed from the ring-opening reaction with carboxylic acids.
Scientific Research Applications
Ethyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 9-(oxiran-2-yl)nonanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile . The compound can interact with various molecular targets, including enzymes and receptors, through these ring-opening reactions .
Comparison with Similar Compounds
Ethyl 9-(oxiran-2-yl)nonanoate can be compared with other similar compounds, such as:
Ethyl 9-(2-oxiranyl)nonanoate: Another ester with a similar structure but different substituents.
Ethyl 9-(oxiran-2-yl)pelargonic acid: A related compound with a different ester group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a long aliphatic chain. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
105462-90-6 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3 |
InChI Key |
VKMUVHUFUIYSMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















